N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Photophysical Properties and Materials Science
N-2-Aryl-1,2,3-Triazoles have been identified as a novel class of blue-emitting fluorophores. These compounds exhibit significant fluorescence in solution, emitting in the blue and green regions. The photophysical properties, including absorption, emission, quantum yields, and dipole moments, were systematically studied across various solvents. Their thermal stability was noted up to 300°C, and the compounds were characterized using spectral techniques, indicating their potential applications in materials science and as fluorescent markers (Padalkar et al., 2015).
Nitrogen-rich Compounds for Gas Generators
Research on imidazole, 1,2,4-triazole, and tetrazole-based molecules has explored their potential applications in nitrogen-rich gas generators. These compounds, due to their high positive heats of formation and energetic salts, are considered for use in energetic materials. The study detailed the synthesis and physicochemical properties of these nitrogen-rich compounds, highlighting the influence of azole rings and functional groups on their energetic characteristics (Srinivas et al., 2014).
Anticancer and Antioxidant Agents
A study on the synthesis of fused heterocyclic 1,3,5‐Triazines from N‐Acyl Imidates and heterocyclic amines has revealed compounds with moderate anti-proliferation potential against cancer cell lines, including MCF7, NCI‐H460, and SF‐268. One compound exhibited high growth inhibitory activity against the A498 renal cancer cell line. Additionally, these compounds showed very high antioxidant activity, surpassing widely used antioxidants, indicating their potential in pharmacological applications (Bekircan et al., 2005).
Antimicrobial Agents
The synthesis of 1,4-disubstituted 1,2,3-triazole derivatives has been explored for their potential as antimicrobial agents. These novel compounds have shown moderate to good activity against Gram-positive, Gram-negative bacterial strains, and fungal strains. The study highlights the potential of these derivatives in developing new antimicrobial agents (Jadhav et al., 2017).
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
Mechanism of Action
Target of Action
The primary target of N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide is Nitric Oxide Synthase (NOS) , specifically the inducible form . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
The compound interacts with its target, NOS, to produce nitric oxide (NO) . NO is a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .
Pharmacokinetics
The compound’s lipophilicity and water solubility can influence its bioavailability and distribution within the body .
Result of Action
The production of NO as a result of the action of this compound can have various molecular and cellular effects. For instance, in macrophages, NO mediates tumoricidal and bactericidal actions . This means that the compound could potentially be used in the treatment of certain types of cancer and infections.
Properties
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c19-12(11-7-14-17-16-11)15-9-1-3-10(4-2-9)18-6-5-13-8-18/h1-8H,(H,15,19)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBCDXCHBPWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNN=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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